Sodium 5-[3-(morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;5-(3-morpholin-4-ylpyrrolidin-1-yl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S.Na/c16-13(17)11-1-2-12(19-11)15-4-3-10(9-15)14-5-7-18-8-6-14;/h1-2,10H,3-9H2,(H,16,17);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAMIGHNOYYUSR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOCC2)C3=CC=C(S3)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N2NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-[3-(morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene-2-carboxylate core, followed by the introduction of the pyrrolidine and morpholine rings through nucleophilic substitution reactions. Common reagents used in these reactions include sodium hydride, morpholine, and pyrrolidine. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-[3-(morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.
Substitution: Nucleophilic substitution reactions can occur at the morpholine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the morpholine or pyrrolidine rings.
Scientific Research Applications
Chemistry
Sodium 5-[3-(morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel compounds with tailored properties.
Biology
The compound is under investigation for its biochemical interactions , particularly its ability to act as a probe for biological macromolecules. Studies suggest that it may interact with various proteins and enzymes, potentially modulating their activity, which can lead to significant biological effects .
Medicine
Research has highlighted the therapeutic potential of this compound, particularly in the following areas:
- Anti-inflammatory Activity : Early studies indicate that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : Its efficacy against various microbial strains is being explored, suggesting potential use in developing new antibiotics .
Industry
In industrial applications, this compound is utilized in the development of advanced materials. Its properties make it suitable for use as a catalyst in chemical reactions and in formulating materials with enhanced conductivity and stability .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against several pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential as a new antibiotic agent.
Case Study 2: Anti-inflammatory Potential
In vitro studies demonstrated that this compound could reduce pro-inflammatory cytokine levels in cell cultures, indicating its potential utility in treating conditions characterized by inflammation, such as arthritis.
Mechanism of Action
The mechanism of action of Sodium 5-[3-(morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring may participate in π-π interactions, while the morpholine and pyrrolidine rings can form hydrogen bonds with target molecules. These interactions can alter the conformation and function of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Sodium 5-[3-(morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylate with structurally related compounds, focusing on synthetic methodologies, functional group contributions, and inferred pharmacological properties.
Table 1: Structural and Functional Comparisons
Key Observations
Structural Analogues with Thiophene Carboxylate Backbones The compound in shares the thiophene-2-carboxylate motif but incorporates a pyrazolopyrimidine-chromene substituent instead of morpholine-pyrrolidine. This structural variation suggests divergent biological targets; pyrazolopyrimidine derivatives are often kinase inhibitors . In contrast, the thieno[3,2-d]pyrimidine derivative in retains the morpholine group but replaces pyrrolidine with an indazole-carbaldehyde moiety. Such substitutions are critical for enhancing binding affinity to ATP pockets in kinases .
Role of Morpholine and Pyrrolidine Moieties Morpholine rings (e.g., in DMMMP and ) improve solubility and metabolic stability due to their polar oxygen atom. Compounds like 2-fluoro-6-(pyrrolidin-1-yl)isonicotinic acid demonstrate that pyrrolidine-pyridine hybrids exhibit antibacterial activity, suggesting that the target compound’s pyrrolidine group may similarly enhance membrane permeability.
Synthetic Methodologies
- Suzuki-Miyaura coupling ( ) and Buchwald-Hartwig amination are common strategies for introducing aryl/heteroaryl groups to thiophene or pyridine cores. The target compound’s synthesis likely involves analogous steps, given the prevalence of cross-coupling reactions in and .
- The use of sodium carbonate in aqueous-organic biphasic systems ( ) is a standard approach for deprotonation and facilitating nucleophilic substitution, which may apply to the target compound’s carboxylate formation.
Antioxidant and Antimicrobial Potential DMMMP demonstrates that morpholine-methylphenol derivatives exhibit antioxidant activity comparable to TBHQ. Pyridine-pyrrolidine hybrids ( ) highlight the role of nitrogen-containing heterocycles in antimicrobial activity, suggesting possible applications for the target compound in this domain.
Biological Activity
Sodium 5-[3-(morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N2NaO3S |
| Molecular Weight | 304.34 g/mol |
| CAS Number | 1909324-68-0 |
| IUPAC Name | This compound |
| Canonical SMILES | O=C([O-])c1ccc(N2CCC(N3CCOCC3)C2)s1.[Na+] |
The biological activity of this compound is attributed to its structural features, particularly the thiophene ring and the morpholine-pyrrolidine substitution. The compound interacts with various biological targets, including enzymes and receptors, potentially modulating their activity. This modulation can lead to therapeutic effects, such as:
- Antimicrobial Activity: The compound has shown promise in inhibiting the growth of certain bacteria and fungi.
- Anticancer Activity: Preliminary studies suggest that it may induce apoptosis in cancer cell lines.
Antimicrobial Properties
Research indicates that sodium derivatives of pyrrolidine compounds, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating potent activity. For instance, compounds similar to this compound have shown MIC values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Several studies have investigated the anticancer potential of similar compounds:
- Cytotoxicity in Cancer Cell Lines:
- Mechanism of Induction of Apoptosis:
Study on Anticancer Efficacy
A recent study evaluated the efficacy of this compound against several cancer cell lines. The results indicated that:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction via caspase activation |
| U937 | 2.41 | Cell cycle arrest at G1 phase |
The study concluded that the compound's unique structure contributes to its selective cytotoxicity against cancer cells while sparing normal cells.
Comparative Analysis with Similar Compounds
In comparison with related compounds such as 5-[3-(morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxamide , this compound exhibited superior biological activity in both antimicrobial and anticancer assays. This suggests that the sodium salt form may enhance solubility and bioavailability, contributing to its effectiveness .
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare Sodium 5-[3-(morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylate?
- Methodological Answer: The synthesis typically involves Pd-catalyzed cross-coupling reactions, as demonstrated for structurally similar thiophene derivatives. For example, methyl-3-amino-5-[4-(morpholin-4-yl)phenyl]thiophene-2-carboxylate was synthesized via Suzuki-Miyaura coupling using (4-(morpholin-4-yl)phenyl)boronic acid and methyl 3-aminothiophene-2-carboxylate, achieving 73% yield under optimized conditions (cyclohexane/ethyl acetate solvent system) . Multi-step protocols may also include amidation, carboxylation, or salt formation (e.g., sodium exchange) to introduce the morpholine-pyrrolidine moiety and stabilize the carboxylate group .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer: X-ray crystallography (using programs like SHELXL/SHELXS ) is essential for resolving the 3D conformation, particularly the puckering of the pyrrolidine ring and hydrogen-bonding patterns involving the morpholine nitrogen. Spectroscopic methods include:
- NMR: and NMR to confirm substituent integration and connectivity (e.g., morpholine CH signals at ~3.2–3.9 ppm and thiophene protons at ~6.5–7.5 ppm) .
- Mass Spectrometry: High-resolution MS to verify molecular weight and fragmentation patterns.
- Elemental Analysis: To confirm purity and stoichiometry of the sodium counterion.
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer: Initial screening should focus on:
- Enzyme Inhibition Assays: Test against kinases or proteases due to the morpholine-pyrrolidine motif’s affinity for ATP-binding pockets .
- Cellular Viability Assays: Use MTT or resazurin-based assays in cancer/immune cell lines to assess cytotoxicity.
- Solubility and Stability Studies: Evaluate pH-dependent stability (e.g., via HPLC) and partition coefficients (logP) to predict bioavailability .
Advanced Questions
Q. How can researchers resolve contradictions in crystallographic data arising from polymorphic forms or disorder in the sodium coordination sphere?
- Methodological Answer:
- Disorder Modeling: Use SHELXL’s PART/SUMP instructions to refine disordered sodium ions or solvent molecules .
- Hydrogen Bonding Analysis: Apply graph-set analysis (e.g., Etter’s rules) to differentiate polymorphs based on N–H···O (morpholine-carboxylate) and C–H···π (thiophene) interactions .
- DFT Calculations: Optimize the sodium coordination geometry (e.g., octahedral vs. tetrahedral) to validate experimental bond lengths/angles .
Q. What strategies optimize the synthetic yield of the pyrrolidine-morpholine moiety while minimizing side reactions?
- Methodological Answer:
- Catalyst Screening: Test Pd(PPh) vs. XPhos-based catalysts to enhance coupling efficiency for sterically hindered boronic acids .
- Solvent Effects: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates, but avoid prolonged heating to prevent thiophene ring decomposition .
- Protection/Deprotection: Temporarily protect the morpholine nitrogen with Boc groups to prevent unwanted nucleophilic side reactions during carboxylation .
Q. How do researchers address discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data for this compound?
- Methodological Answer:
- Conformational Sampling: Perform molecular dynamics (MD) simulations to account for flexible pyrrolidine ring puckering, which affects NMR chemical shifts and IR vibrational modes .
- Solvent Correction: Apply implicit solvent models (e.g., COSMO) in DFT calculations to better match experimental NMR shifts in DO or CDCl .
- Cross-Validation: Compare results across multiple computational packages (e.g., Gaussian vs. ORCA) to identify systematic errors in functional/basis set choices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
